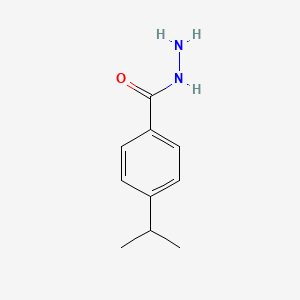

4-Isopropylbenzohydrazide

Descripción

Overview of Hydrazide Derivatives in Medicinal Chemistry and Organic Synthesis

Hydrazides and their derivatives, such as hydrazones, are a class of organic compounds that have garnered considerable interest in the scientific community. mdpi.comnih.gov Their importance stems from their versatile chemical reactivity and their presence in a multitude of bioactive compounds. researchgate.netnih.gov

In medicinal chemistry, the hydrazide moiety is considered a valuable pharmacophore, a molecular feature responsible for a drug's pharmacological activity. The development of new drugs is often inspired by the broad spectrum of biological activities exhibited by hydrazide-containing compounds. mdpi.com These activities include:

Antimicrobial and Antibacterial nih.govfrontiersin.org

Antifungal mdpi.com

Anticancer mdpi.commonash.edu

Anti-inflammatory mdpi.comnih.gov

Anticonvulsant researchgate.netnih.gov

Antiviral mdpi.com

A classic example of a hydrazide-based drug is Isoniazid (isonicotinic acid hydrazide), a primary medication for the treatment of tuberculosis. mdpi.comhygeiajournal.com Other therapeutic agents include the antidepressant isocarboxazid (B21086) and the anti-Parkinson agent benserazide. mdpi.com

In the realm of organic synthesis, hydrazides are powerful and effective substrates. mdpi.commdpi.com They serve as crucial building blocks, or synthons, for the construction of various heterocyclic compounds, including pyrroles, pyrazoles, oxadiazoles, thiadiazoles, and triazoles. mdpi.commdpi.com The synthesis of hydrazides themselves is typically achieved through the reaction of hydrazine (B178648) hydrate (B1144303) with esters, acid chlorides, or carboxylic acids. mdpi.com More contemporary methods also involve the reaction of aldehydes with azodicarboxylates. scispace.comrsc.org

Historical Context of Benzohydrazide (B10538) Research

The therapeutic potential of hydrazides surged into the spotlight following the discovery and success of Isoniazid. hygeiajournal.com This pivotal moment stimulated widespread research into other aromatic and heterocyclic hydrazides, with benzohydrazides—where the hydrazide group is attached to a benzene (B151609) ring—becoming a significant area of investigation. sid.irhygeiajournal.com

Early research focused on the condensation reactions of benzohydrazides with various aldehydes and ketones to create a library of benzoylhydrazone derivatives. hygeiajournal.com These studies aimed to explore the structure-activity relationships and identify compounds with enhanced biological properties. sid.ir Over the years, research has demonstrated that benzohydrazide derivatives possess a wide array of pharmacological activities, including analgesic, antimicrobial, anticancer, and anti-HIV properties. nih.govsid.ir

Modern research continues to build on this historical foundation. Scientists are designing and synthesizing novel benzohydrazide derivatives to act as potent and specific enzyme inhibitors, for example, in the context of finding treatments for Alzheimer's disease. nih.gov Their potential as antibacterial agents against pathogenic bacteria is also an active area of study. frontiersin.orgsid.ir

Significance of the Isopropyl Moiety in Chemical Compounds

The key characteristics imparted by an isopropyl group include:

Steric Bulk : The branched nature of the isopropyl group creates steric hindrance, which can influence the reactivity of nearby functional groups and the conformational preferences of the molecule. fiveable.mefiveable.me

Lipophilicity : The isopropyl group is nonpolar and increases the lipophilicity (fat-solubility) of a compound. This is a critical factor in drug design, as it can modulate a molecule's ability to cross biological membranes and interact with nonpolar pockets in target proteins. fiveable.me

Metabolic Stability : The presence of an isopropyl group can affect how a compound is metabolized in the body, sometimes leading to improved stability and a longer duration of action. fiveable.me

Due to these influential properties, the isopropyl group is a common structural feature in a vast range of biologically active compounds, from natural products to synthetic pharmaceuticals. fiveable.mefiveable.meontosight.ai Its strategic placement is a key tool for medicinal chemists to fine-tune the properties of a molecule to achieve desired therapeutic effects. fiveable.me

The subject of this article, 4-Isopropylbenzohydrazide, combines the versatile benzohydrazide core with the influential isopropyl group.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5351-24-6 |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol chemicalbook.comguidechem.com |

| Melting Point | 91-92 °C chemicalbook.comlookchem.com |

| Appearance | Solid |

| Topological Polar Surface Area | 55.1 Ų guidechem.com |

| LogP | 2.50470 lookchem.com |

This compound serves primarily as a chemical intermediate for the synthesis of more complex molecules. chemicalbook.comlookchem.com For instance, it is a starting material for creating 4-isopropylbenzoylhydrazone derivatives, which have been investigated for their potential anticancer activities. monash.edu The synthesis of this compound is commonly achieved by reacting methyl-4-isopropylbenzoate with hydrazine hydrate in a solvent such as methanol (B129727) under reflux conditions. monash.eduresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

4-propan-2-ylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(2)8-3-5-9(6-4-8)10(13)12-11/h3-7H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVXDEFJKAAGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277074 | |

| Record name | 4-isopropylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-24-6 | |

| Record name | 5351-24-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-isopropylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Isopropylbenzohydrazide and Its Derivatives

Direct Synthesis of 4-Isopropylbenzohydrazide

The primary and most common method for the direct synthesis of this compound is through the hydrazinolysis of a corresponding ester.

This process involves the reaction of Methyl-4-isopropylbenzoate with hydrazine (B178648) hydrate (B1144303), a well-established method for converting esters to hydrazides. The reaction proceeds by nucleophilic acyl substitution, where the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group.

The reaction is typically carried out under reflux conditions. nih.gov The choice of solvent can influence the reaction rate and yield, with alcohols such as methanol (B129727) or ethanol (B145695) being commonly employed. nih.govnih.gov Optimization of the reaction often involves adjusting the molar ratio of the reactants. An excess of hydrazine hydrate is frequently used to drive the reaction to completion and to minimize the formation of side products. Reaction times can vary, with monitoring by techniques like thin-layer chromatography (TLC) to determine the point of completion. nih.gov Some procedures report refluxing for several hours to ensure a high conversion rate. nih.gov

Table 1: Reaction Conditions for the Synthesis of Benzohydrazide (B10538) Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Methyl 4-substituted benzoate, Hydrazine Hydrate | nih.gov |

| Solvent | Methanol or Ethanol | nih.govnih.gov |

| Temperature | Reflux | nih.gov |

| Reaction Time | 2-6 hours | nih.gov |

| Reactant Ratio | Excess hydrazine hydrate | nih.gov |

Upon completion of the reaction, the crude this compound is typically isolated as a solid precipitate after cooling the reaction mixture. The primary method for purification is recrystallization. nih.govnih.gov Common solvents used for recrystallization include methanol and ethanol. nih.govnih.gov The process involves dissolving the crude product in a minimum amount of the hot solvent and then allowing it to cool slowly, which results in the formation of purified crystals. Washing the filtered crystals with a cold solvent helps to remove any residual impurities. nih.gov

Ester Hydrazinolysis of Methyl-4-isopropylbenzoate with Hydrazine Hydrate

Synthesis of 4-Isopropylbenzoylhydrazone Analogues

A significant class of derivatives of this compound are the hydrazones, which are synthesized through condensation reactions.

4-Isopropylbenzoylhydrazones are prepared by reacting this compound with various aromatic or aliphatic aldehydes. nih.gov This reaction is a classic condensation reaction that forms a carbon-nitrogen double bond (an imine or, in this case, a hydrazone). The reaction is typically catalyzed by the addition of a small amount of acid, such as acetic acid. nih.gov The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. The reaction is often carried out in a solvent like methanol under reflux for a few hours. nih.gov

Table 2: Synthesis of 4-Methoxybenzoylhydrazone Derivatives (Analogous Reaction)

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Source |

|---|---|---|---|---|---|

| 4-Methoxybenzohydrazide | Various Aldehydes | Acetic Acid | Methanol | 3-4 hours | nih.gov |

Derivatization Strategies of this compound

Beyond the formation of hydrazones, the this compound molecule can be further modified through various derivatization strategies to produce a range of analogues. These strategies primarily target the reactive -NHNH2 group.

Acylation is a common derivatization reaction where one or both of the nitrogen atoms of the hydrazide group can be acylated using acyl chlorides or anhydrides in the presence of a base. This leads to the formation of diacylhydrazines or other acylated derivatives. nih.gov

Another strategy involves reactions that lead to the formation of heterocyclic rings. For instance, benzohydrazides can be used as precursors in the synthesis of various five-membered heterocycles like 1,3,4-oxadiazoles. nih.gov These reactions often involve cyclization of an intermediate formed from the hydrazide. These derivatization reactions allow for the introduction of diverse functional groups and structural motifs, expanding the chemical space of compounds derived from this compound.

Formation of Fused Heterocyclic Systems

The structural backbone of this compound serves as a key building block for the synthesis of fused heterocyclic compounds, particularly those containing triazole and thiadiazole rings. These systems are of significant interest in medicinal chemistry.

The synthesis of 3,6-disubstituted- mdpi.comresearchgate.netchemicalbook.comtriazolo[3,4-b] mdpi.comchemicalbook.comnih.govthiadiazoles originating from this compound involves a multi-step sequence. The core of this transformation is the construction of an intermediate, 4-amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol. This key triazole is then subjected to cyclocondensation with various aromatic carboxylic acids in the presence of a dehydrating agent, typically phosphorus oxychloride, to yield the final fused triazolothiadiazole structure. researchgate.net This method provides a pathway to a diverse range of derivatives, as the aromatic carboxylic acid can be varied to introduce different substituents at the 6-position of the fused ring system.

The foundational step in the synthesis of the crucial triazole intermediate, 4-amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol, begins with this compound. dergipark.org.trresearchgate.net The general, well-established procedure involves the following sequence:

Formation of Potassium Dithiocarbazinate: this compound is reacted with carbon disulfide in an alkaline ethanolic solution, typically using potassium hydroxide. This reaction yields the potassium salt of 3-(4-isopropylbenzoyl)dithiocarbazate. dergipark.org.trcyberleninka.ruresearchgate.net The hydrazide nitrogen acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. wikipedia.org

Cyclization with Hydrazine Monohydrate: The isolated potassium salt is then refluxed with hydrazine monohydrate. researchgate.net This step induces an intramolecular cyclization and dehydration, leading to the formation of the 4-amino-1,2,4-triazole (B31798) ring. The product of this reaction is the key intermediate, 4-amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol, which is the direct precursor for the triazolothiadiazoles discussed previously. dergipark.org.trresearchgate.net

The following table summarizes the reaction steps for the formation of the triazole-thiol intermediate.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | This compound | 1. Carbon Disulfide (CS₂) 2. Potassium Hydroxide (KOH) / Ethanol | Potassium 3-(4-isopropylbenzoyl)-dithiocarbazate |

| 2 | Potassium 3-(4-isopropylbenzoyl)-dithiocarbazate | Hydrazine Monohydrate (NH₂NH₂·H₂O) | 4-amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol |

Synthesis of Triazole Derivatives from this compound Derivatives

Beyond fused systems, derivatives of this compound are instrumental in synthesizing various substituted triazoles through cycloaddition reactions.

While specific examples detailing the cycloaddition of this compound derivatives with thiooxamates are not extensively documented in the surveyed literature, the general reactivity of acylhydrazides suggests this as a potential route for synthesizing novel triazole structures. Such reactions would typically involve the nucleophilic character of the hydrazide reacting with the electrophilic centers of the thiooxamate molecule, followed by cyclization to form the triazole ring. Further research is required to establish specific conditions and outcomes for this particular transformation.

One-Pot Synthesis Protocols Involving Acylhydrazides

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot protocols. Acylhydrazides, including this compound, are excellent substrates for such methodologies.

A practical and environmentally friendly one-pot synthesis of 1,3,4-oxadiazines has been developed using acylhydrazides as stable precursors. mdpi.comnih.gov This method avoids the need to handle unstable N-acyldiazenes directly. researchgate.net The protocol consists of two main steps performed sequentially in the same reaction vessel:

Aerobic Oxidation: The acylhydrazide, such as this compound, undergoes aerobic oxidation using a catalytic system of sodium nitrite (B80452) (NaNO₂) and nitric acid (HNO₃) under an oxygen atmosphere. This in-situ reaction generates a highly reactive N-acyldiazene intermediate. mdpi.comresearchgate.net

Cycloaddition: The generated N-acyldiazene is immediately trapped by an allenoate in a [2+4] cycloaddition reaction. mdpi.com This step is catalyzed by 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through a zwitterionic intermediate, ultimately yielding the desired 1,3,4-oxadiazine derivative in good to high yields. mdpi.comresearchgate.net

This one-pot protocol is notable for its operational simplicity and the use of readily available and stable acylhydrazides, making it a more practical alternative to methods that require the pre-synthesis of unstable diazenes. researchgate.net

The general scheme for this one-pot reaction is presented below.

| Step | Substrate | Reagents/Catalyst | Intermediate/Product |

| 1 (in situ) | Acylhydrazide (e.g., this compound) | NaNO₂, HNO₃, O₂ | N-Acyldiazene |

| 2 | N-Acyldiazene + Allenoate | 4-(Dimethylamino)pyridine (DMAP) | 1,3,4-Oxadiazine |

Functionalization of C(sp3)–H Bonds

The selective functionalization of unactivated C(sp³)–H bonds represents a significant challenge and a powerful strategy in modern organic synthesis. This approach allows for the modification of molecules at sites that are typically unreactive, providing novel pathways for the synthesis of complex structures. A classic example of radical-based remote functionalization is the Hofmann-Löffler-Freytag (HLF) reaction. researchgate.netd-nb.info This reaction typically involves the generation of an aminium radical, which then abstracts a hydrogen atom from a remote carbon center in a process known as 1,5-hydrogen atom transfer (1,5-HAT). researchgate.netd-nb.info

Building on this principle, recent research has focused on developing new catalytic systems to functionalize the carbon radicals generated after the 1,5-HAT step. Benzohydrazide derivatives have emerged as suitable substrates for such transformations, enabling the introduction of valuable functional groups at specific, remote positions of an alkyl chain. researchgate.net Copper-catalyzed reactions, in particular, have proven effective for both remote C(sp³)–H azidation and oxidative trifluoromethylation of 2-alkyl benzohydrazides. researchgate.netd-nb.info

A catalytic protocol for the remote azidation of the γ-C(sp³)–H bond of 2-alkyl benzohydrazides has been developed. researchgate.net This method utilizes a copper catalyst to facilitate the introduction of an azide (B81097) group, a versatile functional group in organic chemistry.

The reaction is performed with a 2-alkyl benzohydrazide substrate, using trimethylsilyl (B98337) azide (TMSN₃) as the azide source and tert-butyl peracetate as an oxidant. The optimal catalytic system was identified as Cu(MeCN)₄PF₆. researchgate.net The process is believed to proceed through a specific mechanistic pathway. Initially, an amidyl radical is generated from the benzohydrazide. This is followed by a thermodynamically favorable 1,5-hydrogen atom transfer (1,5-HAT), which moves the radical from the nitrogen atom to the γ-carbon of the alkyl chain. researchgate.netd-nb.info The resulting carbon-centered radical is then trapped in a copper-mediated azido (B1232118) transfer cascade, leading to the formation of the γ-azido amide product. researchgate.netd-nb.info

The reaction demonstrates good functional group tolerance and has been successfully applied to a variety of 2-alkyl benzohydrazide derivatives, as summarized in the table below.

| Substrate | R¹ | R² | R³ | Product | Yield (%) |

|---|---|---|---|---|---|

| 3a | Me | H | H | 4a | 72 |

| 3b | Et | H | H | 4b | 75 |

| 3c | n-Pr | H | H | 4c | 70 |

| 3d | n-Bu | H | H | 4d | 67 |

| 3e | i-Pr | H | H | 4e | 51 |

| 3f | Bn | H | H | 4f | 66 |

| 3g | -(CH₂)₅- | H | 4g | 71 | |

| 3h | Me | Me | H | 4h | 75 |

| 3i | Me | H | Me | 4i | 65 |

Reaction Conditions: Substrate (0.1 mmol), TMSN₃ (0.3 mmol), tBuO₂Ac (0.3 mmol), Cu(MeCN)₄PF₆ (0.02 mmol), tBuOH (2.0 mL), 80 °C, 12 h.

In addition to azidation, a method for the oxidative δ-trifluoromethylation of 2-alkyl benzohydrazides has been established. researchgate.net This reaction introduces a trifluoromethyl group, which is of significant interest in medicinal chemistry, by functionalizing the terminal methyl group of an alkyl chain.

This transformation is achieved by reacting the 2-alkyl benzohydrazide with Togni's reagent II, an electrophilic trifluoromethylating agent, in the presence of a copper(I) chloride (CuCl) catalyst and sodium carbonate (Na₂CO₃) as a base. researchgate.netresearchgate.net The reaction proceeds under mild conditions at room temperature in dichloromethane (B109758) (DCM). researchgate.net

The scope of this oxidative trifluoromethylation has been explored with various substrates, demonstrating its utility for modifying different benzohydrazide structures.

| Substrate | R | Product | Yield (%) |

|---|---|---|---|

| 3a | H | 5a | 74 |

| 3j | 4-Me | 5j | 65 |

| 3k | 4-tBu | 5k | 70 |

| 3l | 4-Ph | 5l | 71 |

| 3m | 4-F | 5m | 61 |

| 3n | 4-Cl | 5n | 63 |

| 3o | 4-Br | 5o | 60 |

| 3p | 3-Me | 5p | 70 |

| 3q | 2-Me | 5q | 55 |

Reaction Conditions: Substrate (0.1 mmol), Togni's reagent (0.3 mmol), CuCl (0.04 mmol), Na₂CO₃ (0.3 mmol), DCM (1.0 mL), room temperature, 4 h.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.

The ¹H NMR spectrum of 4-Isopropylbenzohydrazide, recorded in DMSO-d₆, reveals distinct signals corresponding to the different types of protons in the molecule. The isopropyl group gives rise to a doublet at approximately δ 1.21 ppm, integrating to six protons (CH₃), and a multiplet at δ 2.93 ppm for the single methine proton (CH). The aromatic protons appear as two doublets, one at δ 7.31 ppm (J = 8.0 Hz) and the other at δ 7.54 ppm (J = 6.5 Hz), each integrating to two protons. The protons of the hydrazide moiety are observed as a singlet at δ 4.45 ppm for the -NH₂ group and another singlet at δ 9.67 ppm for the -NH- proton. drugbank.com

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Coupling Constant (J) |

| 1.21 ppm | Doublet | 6H | 2 x CH₃ (isopropyl) | |

| 2.93 ppm | Multiplet | 1H | CH (isopropyl) | |

| 4.45 ppm | Singlet | 2H | NH₂ | |

| 7.31 ppm | Doublet | 2H | Aromatic H | 8.0 Hz |

| 7.54 ppm | Doublet | 2H | Aromatic H | 6.5 Hz |

| 9.67 ppm | Singlet | 1H | NH |

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about the functional groups present in the molecule. Characteristic absorption bands are expected for the N-H stretching vibrations of the hydrazide group, which typically appear as two distinct bands in the region of 3200-3400 cm⁻¹. The C=O (amide I) stretching vibration is expected to be a strong band around 1640-1680 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the isopropyl group would be observed in the 2800-3100 cm⁻¹ region. Bending vibrations for the N-H group (amide II) are expected around 1550-1620 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

In the EIMS of this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (178.23 g/mol ). Common fragmentation pathways for benzohydrazide (B10538) derivatives involve the cleavage of the N-N bond and the C-N bond. A significant fragment would likely be the 4-isopropylbenzoyl cation at m/z 147, formed by the loss of the -NHNH₂ group. Another prominent peak could correspond to the tropylium (B1234903) ion or related aromatic fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzoyl chromophore. Typically, benzoyl derivatives exhibit a strong absorption band (π → π* transition) in the region of 230-280 nm. The presence of the isopropyl group as a substituent on the benzene (B151609) ring may cause a slight bathochromic (red) shift in the absorption maximum compared to unsubstituted benzohydrazide.

Elemental Analysis (CHN)

Elemental analysis is a cornerstone of chemical characterization, providing the fundamental percentage composition of a compound by mass. For this compound, this technique is employed to determine the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). The experimentally determined values are then compared against the theoretically calculated percentages derived from its molecular formula. This comparison is a critical step in verifying the empirical formula and assessing the purity of the synthesized compound.

The molecular formula for this compound is C₁₀H₁₄N₂O. Based on the atomic masses of the constituent elements, the theoretical elemental composition can be calculated. The molecular weight of this compound is 178.23 g/mol .

The theoretical percentages are calculated as follows:

Carbon (C): (10 × 12.011 g/mol ) / 178.23 g/mol × 100% = 67.39%

Hydrogen (H): (14 × 1.008 g/mol ) / 178.23 g/mol × 100% = 7.91%

Nitrogen (N): (2 × 14.007 g/mol ) / 178.23 g/mol × 100% = 15.72%

In the synthesis and characterization of new chemical entities, the agreement between the calculated and found values from elemental analysis is a primary indicator of successful synthesis and purification. For derivatives of this compound, such as certain triazolo-thiadiazoles, researchers have noted that the elemental analysis results were satisfactory, indicating that the experimental values were in close agreement with the calculated theoretical values. nih.gov This underscores the reliability of the synthetic pathway and the purity of the resulting compounds.

The data for this compound is presented in the interactive table below, which outlines the theoretical elemental composition.

Table 1: Theoretical Elemental Analysis Data for this compound (C₁₀H₁₄N₂O)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass Contribution ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 67.39 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 7.91 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.72 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.98 |

| Total | 178.235 | 100.00 |

This table provides a comprehensive breakdown of the expected elemental percentages for this compound, serving as a crucial reference for the structural elucidation and confirmation of the compound's identity.

An article focusing solely on the advanced computational and theoretical studies of this compound cannot be generated at this time. A thorough search of scientific literature and databases did not yield specific molecular docking or Quantitative Structure-Activity Relationship (QSAR) studies centered on this particular compound.

The user's request for an article with a strict outline—including detailed subsections on binding mode analysis, specific intermolecular interactions, QSAR correlations, and predictive modeling—requires dedicated research that has been published on this compound. While studies exist for related classes of compounds, such as other substituted benzohydrazides or hydrazones, these findings are not directly applicable to this compound. Presenting data from different molecules would be scientifically inaccurate and would not adhere to the specific focus of the request.

Detailed computational analyses like molecular docking and QSAR are highly specific to the chemical structure of the ligand, the target protein, and the biological activity being studied. Without published research performing these analyses on this compound, it is not possible to provide the in-depth, data-driven content required for the specified article structure, including data tables and detailed research findings.

Further research would be needed to be published on this compound to provide the specific data required to write the requested article.

Advanced Computational and Theoretical Studies

Molecular Dynamics (MD) Simulations

In a typical MD simulation of a ligand-protein complex, the system is placed in a simulated physiological environment, and the trajectory of each atom is calculated over a period of time, often on the nanosecond to microsecond scale. This allows researchers to observe the dynamic behavior of the binding, identify key stable interactions, and calculate binding free energies. Such studies would be a valuable next step in the computational analysis of 4-Isopropylbenzohydrazide to complement the findings from molecular docking.

Prediction of Binding Modes and Selectivity

The prediction of how a molecule like this compound binds to a biological target is a critical step in understanding its mechanism of action. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In a study focused on derivatives of 4-isopropylbenzoylhydrazone, molecular docking was employed to investigate their binding affinity and interaction with the Breast Cancer 1 (BRCA1) protein, a key tumor suppressor. nih.gov The crystal structure of the BRCA1 BRCT domains (PDB ID: 4Y2G) was used as the target for these docking experiments. nih.gov The study utilized the Glide application within the Schrödinger suite to perform the docking calculations in both standard precision (SP) and extra precision (XP) modes. nih.gov

The results of these docking studies revealed specific binding modes for the 4-isopropylbenzoylhydrazone derivatives within the BRCA1 binding pocket. The interactions were characterized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues.

For instance, one of the potent derivatives demonstrated a significant hydrogen bond interaction between its 2-hydroxyphenyl group and the main chain oxygen of Arginine 1699. nih.gov The hydrazide portion of the molecule was also observed to form a hydrogen bond with the side chain of Glutamic acid 1836. nih.gov Furthermore, the isopropylbenzohydrazide ring of another compound was involved in hydrophobic interactions with several residues, including Leucine 1839, Valine 1741, Leucine 1701, and Methionine 1775. nih.gov

These predicted binding modes provide a rational basis for the observed biological activity of these compounds and offer a framework for the design of new derivatives with potentially improved affinity and selectivity for BRCA1. The key interactions identified in these computational studies are summarized in the table below.

| Compound Moiety | Interacting Residue(s) | Type of Interaction |

| 2-Hydroxyphenyl OH | Arg1699 (main chain oxygen) | Hydrogen Bond |

| Hydrazide | Glu1836 (side chain) | Hydrogen Bond |

| Isopropyl benzohydrazide (B10538) ring | Leu1839, Val1741, Leu1701, Met1775 | Hydrophobic Interaction |

| Hydroxy-5-methoxyphenyl ring | Arg1699 | π-π Stacking |

Biological Activities and Mechanistic Investigations

Anticancer Activity Studies

The anticancer potential of compounds related to 4-Isopropylbenzohydrazide has been the subject of laboratory investigations, particularly focusing on their effects on cancer cell lines.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., MCF7)

Studies on a series of 4-isopropylbenzoylhydrazone derivatives have demonstrated cytotoxic effects against the human breast adenocarcinoma cell line, MCF-7. researchgate.net These compounds, which are derived from this compound, have shown the ability to inhibit the proliferation of these cancer cells in a laboratory setting. The research indicates that the core structure, which includes the 4-isopropylphenyl group, is a component of these biologically active molecules. researchgate.net

Dose-Response Relationships (IC50 Values)

The potency of the cytotoxic effects of 4-isopropylbenzoylhydrazone derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. For the MCF-7 cancer cell line, several derivatives of 4-isopropylbenzoylhydrazone exhibited significant activity, with some showing greater potency than the standard reference compound used in the study. researchgate.net

Below is a table summarizing the IC50 values for selected 4-isopropylbenzoylhydrazone derivatives against the MCF-7 cell line.

| Compound Derivative | IC50 (µg/mL) against MCF-7 |

| 4-isopropyl-N'-((5-nitrothiophen-2-yl)methylene)benzohydrazide | 0.39 |

| N'-(4-(dimethylamino)benzylidene)-4-isopropylbenzohydrazide | 0.81 |

| N'-(4-hydroxy-3-methoxybenzylidene)-4-isopropylbenzohydrazide | 0.9 |

| N'-(2,4-dichlorobenzylidene)-4-isopropylbenzohydrazide | 1.1 |

| Standard (Tetrandrine) | 1.53 |

| Data sourced from Muhammad Taha, et al., Bioorganic Chemistry, 2019. researchgate.net |

Cell Cycle Modulation

Currently, there is no specific information available in the reviewed scientific literature regarding the direct effects of this compound on cell cycle modulation in cancer cells. However, broader research into hydrazone derivatives has shown that this class of compounds can influence the cell cycle. nih.govmdpi.commdpi.com For instance, certain hydrazone compounds have been found to cause cell cycle arrest, a mechanism that can halt the proliferation of cancer cells. nih.govmdpi.com These studies suggest a potential area for future investigation into the specific mechanisms of this compound and its derivatives.

Antimicrobial Properties

The antimicrobial potential of the benzohydrazide (B10538) scaffold has been recognized, with various derivatives being investigated for their ability to inhibit the growth of pathogenic microorganisms.

Antibacterial Activity (e.g., against Escherichia coli, Staphylococcus aureus)

While direct studies on the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus are not detailed in the available literature, the broader class of benzohydrazide derivatives has been a subject of antimicrobial research. derpharmachemica.comthepharmajournal.com Hydrazide-hydrazone compounds, in general, are noted for their potential biological activities, which include antimicrobial properties. solubilityofthings.com The structural features of these molecules are considered important for their interaction with microbial targets.

Antifungal Activity

Research into hydrazide-hydrazones has indicated their potential as antifungal agents. thepharmajournal.commdpi.com A study on derivatives of 4-hydroxybenzoic acid and salicylic (B10762653) aldehydes, which included compounds with isopropyl substituents, demonstrated significant antifungal activity. mdpi.com These findings suggest that the inclusion of an isopropyl group within a hydrazone structure can be favorable for antifungal effects. However, specific studies detailing the antifungal activity of this compound against a broad panel of fungi are not extensively covered in the current body of scientific literature.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For the benzohydrazide scaffold, these studies involve systematically modifying the molecule's structure and observing the resulting changes in biological potency and selectivity.

Research on various benzohydrazide derivatives has demonstrated that the type and position of substituents on the aromatic rings are critical determinants of biological activity.

The electronic properties of substituents play a significant role. Studies on N′-substituted benzylidene benzohydrazides as α-glucosidase inhibitors found that a bulky, electron-withdrawing group like a nitro group (NO₂) at the para-position of the benzylidene ring significantly enhanced inhibitory activity. researchgate.net Conversely, derivatives with a chlorine substituent, which has higher lipophilicity, showed lower potency. researchgate.net In other series, electron-donating groups have been found to be crucial. For instance, in certain 2-oxoindole-3-ylidene benzohydrazide derivatives, electron-donating groups at the C-5 position of the isatin (B1672199) ring were deemed necessary for achieving higher anticonvulsant activity. thepharmajournal.com

The position of the substituent is equally important. In a series of benzohydrazide derivatives evaluated for antiproliferative activity, compounds with a methyl group at the para-position of the phenyl ring (A ring) showed stronger activity than those with other substituents like fluorine, chlorine, or bromine. nih.gov This highlights that even minor positional changes of a functional group can lead to significant differences in biological effect.

A summary of substituent effects on the biological activity of benzohydrazide derivatives from various studies is presented below.

For enzyme inhibitors, the linker region connecting different parts of the molecule is particularly important. Studies on histone deacetylase 6 (HDAC6) inhibitors have shown that high potency and selectivity can be achieved solely through the careful design of the linker element, even without a traditional surface-binding motif. medchemexpress.combroadinstitute.org This indicates that the linker's length, rigidity, and composition can precisely orient the pharmacophoric elements of the drug into the enzyme's active site, thereby dictating its activity and selectivity profile.

Enzyme Inhibition Studies (e.g., HDAC6 Inhibition)

The benzohydrazide scaffold has been identified as a key pharmacophore in the development of various enzyme inhibitors. nih.gov Notably, derivatives are being investigated as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. The benzoylhydrazide structure has been specifically recognized as a scaffold for inhibitors that selectively target class I HDACs. nih.gov

Research has also focused on developing selective inhibitors for specific HDAC isoforms, such as HDAC6. nih.gov Selective HDAC6 inhibition is a promising therapeutic strategy because, unlike the inhibition of Class I HDACs, it is not typically associated with cytotoxic effects in healthy cells. nih.gov The inhibition of HDAC6 by certain compounds has been shown to prevent processes like M2 macrophage polarization, which is implicated in fibrosis. frontiersin.org

Beyond HDACs, benzohydrazide derivatives have shown inhibitory activity against other enzymes, including epidermal growth factor receptor (EGFR) kinase and α-glucosidase. researchgate.netnih.gov

Isoform Selectivity Profiling

Developing inhibitors with high selectivity for a specific enzyme isoform over others is a major goal in drug discovery, as it can lead to improved therapeutic efficacy and reduced side effects. nih.gov For HDAC inhibitors, significant effort has been directed at achieving isoform selectivity.

Biochemical profiling of inhibitors against a panel of different HDAC isoforms allows for the determination of their selectivity. For example, compounds like MS-275 show a strong preference for HDAC1, while others have been developed to selectively target HDAC8 or HDAC6. nih.govtheadl.com The benzoylhydrazide scaffold itself has been identified in a lead compound that selectively inhibits the class I HDACs (HDAC1, HDAC2, and HDAC3). nih.gov This selectivity is critical, as different HDAC isoforms have distinct biological functions. For instance, the acetylation of α-tubulin is a well-known marker of HDAC6 activity, and studies have shown that only pan-HDAC inhibitors, not class I-specific inhibitors, lead to increased tubulin acetylation, confirming the selectivity of the latter group. theadl.comresearchgate.net

The table below summarizes the selectivity profiles of various representative HDAC inhibitors.

Antimalarial Activity

The search for new antimalarial agents is critical due to the rise of drug-resistant strains of the Plasmodium parasite. malariaworld.org Various heterocyclic compounds, including those with a benzohydrazide or a related hydrazone structure, have been evaluated for their potential in this area. thepharmajournal.com

While direct studies on this compound are limited, research on analogous structures provides insight. For example, benzimidazole (B57391) derivatives have been synthesized and tested for antiplasmodial activity, with SAR studies indicating that electron-donating groups on one ring and a pyridine-type structure on another are favorable for activity. nih.govmalariaworld.org These studies highlight that scaffolds structurally related to benzohydrazides are being actively investigated as a source of new antimalarial leads. nih.govmalariaworld.org

Targeting Plasmodium falciparum Hsp90

The molecular chaperone heat shock protein 90 (Hsp90) is essential for maintaining protein balance, or proteostasis, in the malaria parasite Plasmodium falciparum. nih.govmalariaworld.org This function makes its parasite-specific isoform, PfHsp90, an attractive target for antimalarial drug development. malariaworld.orgnih.gov Hsp90 enables the proper folding and function of numerous "client" proteins, positioning it as a key regulator of diverse cellular processes necessary for the parasite's survival and development. nih.govnih.gov

Research has identified several potent inhibitors of PfHsp90 that demonstrate anti-plasmodial activity across various life stages of the parasite, including the liver, asexual blood, and early gametocyte stages. nih.govnih.gov While research on this compound itself is specific, the broader class of benzohydrazides and other chemical scaffolds have been investigated as Hsp90 inhibitors. For instance, compounds identified through target-based screening, such as BX-2819 and XL888, have shown high affinity for PfHsp90. nih.govmalariaworld.org The development of derivatives from these scaffolds has led to compounds with nanomolar affinity and selectivity for the parasite's Hsp90 over the human version. nih.govnih.gov The effectiveness of these inhibitors is often correlated with their binding affinity to the PfHsp90 chaperone, supporting its role as a viable antimalarial drug target. researchgate.net

The table below summarizes the activity of representative Hsp90 inhibitors against P. falciparum.

| Compound | Target | Activity | Reference |

| BX-2819 | PfHsp90 | Potent Inhibitor | nih.govmalariaworld.org |

| XL888 | PfHsp90 | Potent Inhibitor | nih.govmalariaworld.org |

| Tropane 1 | PfHsp90 | Nanomolar Affinity, Species-Selective | nih.gov |

Disruption of the 26S Proteasome

A significant downstream effect of inhibiting PfHsp90 is the disruption of the 26S proteasome, the primary cellular machinery for protein degradation. nih.gov Investigations using thermal proteome profiling revealed that upon PfHsp90 inhibition, proteins associated with the proteasome showed perturbed stability. malariaworld.orgnih.gov

Further biochemical studies have indicated that PfHsp90 directly chaperones the active 26S proteasome complex. nih.govnih.gov The 26S proteasome is a complex structure responsible for degrading ubiquitinated proteins, a critical process for cellular quality control. nih.gov By inhibiting PfHsp90, the stability and hydrolytic activity of the 26S complex are compromised. nih.gov This disruption of the protein recycling machinery leads to a breakdown in parasite proteostasis, contributing to the antimalarial effect of Hsp90 inhibitors. malariaworld.orgnih.gov This mechanism highlights a crucial dependence of the P. falciparum proteasome on PfHsp90 for its function. nih.gov

Other Biological Activities

The benzohydrazide chemical structure is a versatile scaffold that has been explored for a wide range of pharmacological activities. solubilityofthings.comthepharmajournal.com Derivatives of benzohydrazide have demonstrated significant potential in various therapeutic areas. thepharmajournal.comderpharmachemica.com

Studies on different substituted benzohydrazides have revealed several key biological activities:

Antimicrobial Activity : Many benzohydrazide derivatives have been synthesized and screened for their antibacterial and antifungal properties. thepharmajournal.comderpharmachemica.com Certain compounds have shown notable activity against various bacterial strains, including S. aureus and E. coli, as well as fungal strains like A. niger. derpharmachemica.comderpharmachemica.com

Anticancer Activity : Some benzohydrazide derivatives have been evaluated for their potential as anticancer agents, showing effectiveness against cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). thepharmajournal.com

Anti-inflammatory and Antioxidant Properties : The hydrazide-hydrazone class of compounds, which includes benzohydrazides, has been noted for potential anti-inflammatory activity. solubilityofthings.comthepharmajournal.com Additionally, certain derivatives have been investigated for their antioxidant capabilities using methods like DPPH radical scavenging assays. derpharmachemica.comderpharmachemica.com

Antitubercular and Antimalarial Activities : Beyond targeting Hsp90 in malaria, the broader benzohydrazide and hydrazide-hydrazone families have been historically investigated for antitubercular and antimalarial properties. thepharmajournal.com

The table below provides a summary of the diverse biological activities reported for the benzohydrazide class of compounds.

| Biological Activity | Description | Reference(s) |

| Antibacterial | Exhibited activity against Gram-positive and Gram-negative bacteria. | thepharmajournal.comderpharmachemica.com |

| Antifungal | Showed inhibitory effects against fungal strains like A. niger. | thepharmajournal.comderpharmachemica.com |

| Anticancer | Demonstrated cytotoxic effects against various cancer cell lines. | thepharmajournal.com |

| Anti-inflammatory | Hydrazide compounds have been noted for potential anti-inflammatory effects. | solubilityofthings.comthepharmajournal.com |

| Antioxidant | Certain derivatives have shown free radical scavenging capabilities. | derpharmachemica.comderpharmachemica.com |

| Antitubercular | The benzohydrazide moiety is a known pharmacophore in antitubercular agents. | thepharmajournal.com |

Future Research Directions and Applications

Development of Novel Therapeutic Agents

The hydrazide moiety is an extremely important functional group in medicinal chemistry, serving as a versatile precursor for a wide range of biologically active molecules. mdpi.com Derivatives of benzohydrazide (B10538) are actively being investigated for numerous therapeutic applications, including as inhibitors of soluble epoxide hydrolase for treating hypertension and inflammation, and as potential anti-prostate cancer agents. nih.govresearchgate.net Future research on 4-isopropylbenzohydrazide will likely focus on leveraging its structure to create new drug candidates.

A primary goal in drug development is to maximize a compound's therapeutic effect (potency) while minimizing off-target interactions (selectivity). For derivatives of this compound, future research will involve systematic structural modifications to achieve these objectives. High affinity and selectivity are crucial properties for drug molecules, especially when targeting proteins that are part of large, structurally similar families. nih.gov

Optimization strategies may include:

Altering the Isopropyl Group: Modifying the size, lipophilicity, or electronic properties of the isopropyl substituent on the benzene (B151609) ring to enhance binding affinity with a specific biological target.

Substitution on the Benzene Ring: Introducing various functional groups (e.g., halogens, hydroxyl, methoxy) at other positions on the phenyl ring to explore structure-activity relationships (SAR) and improve target engagement.

Modification of the Hydrazide Moiety: Creating derivatives such as hydrazones, N-acyl-N'-sulfonyl hydrazides, or incorporating the hydrazide into heterocyclic rings (e.g., oxadiazoles, pyrazoles) to modulate pharmacokinetic properties and binding interactions. mdpi.comorganic-chemistry.org

The following table illustrates hypothetical modifications to the this compound scaffold aimed at optimizing potency and selectivity.

| Modification Strategy | Example Functional Group | Potential Therapeutic Target | Rationale for Optimization |

| Ring Substitution | 3-fluoro or 2-chloro | Kinases, Proteases | Introduce specific electronic interactions and steric hindrance to improve selectivity for the target's binding pocket. |

| Isopropyl Group Bioisostere | Cyclopropyl, tert-butyl | Various enzymes | Alter lipophilicity and conformation to better fit the target active site and potentially reduce metabolic instability. |

| Hydrazide Derivatization | Schiff base formation with aldehydes | Tubulin, Microbial enzymes | Create extended, rigid structures that can access different binding domains and improve potency. nih.gov |

A pharmacophore is the essential three-dimensional arrangement of features in a molecule that is responsible for its biological activity. nih.gov The this compound structure contains key pharmacophoric elements, including a hydrogen bond donor/acceptor (the hydrazide group) and a hydrophobic region (the isopropyl-substituted phenyl ring).

Future research will focus on using this scaffold to design new molecules with novel pharmacophoric features. For instance, the hydrazide group itself has been successfully employed as a novel secondary pharmacophore in the design of soluble epoxide hydrolase (sEH) inhibitors. nih.gov This approach involves identifying the key binding interactions of a known ligand with its target and then incorporating complementary features into the this compound backbone. By linking new pharmacophoric moieties to this core, researchers can develop agents that interact with entirely new classes of biological targets. nih.gov

Advanced Synthetic Strategies

The synthesis of this compound and its derivatives is a key area for innovation, with a focus on improving efficiency, safety, and environmental sustainability.

Green chemistry principles are increasingly vital in pharmaceutical synthesis to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.comjddhs.com Future synthetic routes for this compound derivatives will likely incorporate these principles. ijpsjournal.com

Key green chemistry strategies include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign options like water, ethanol (B145695), or supercritical CO2. mdpi.com

Catalysis: Employing catalytic reactions, including biocatalysis, which can increase reaction selectivity, reduce energy consumption, and minimize byproducts. jddhs.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste. ijpsjournal.com

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce dependence on petrochemical sources. jddhs.comijpsjournal.com

Conventional heating methods for chemical synthesis can be slow and energy-intensive. Microwave irradiation and ultrasound have emerged as powerful tools in green chemistry to accelerate organic reactions. hilarispublisher.comnih.gov

Microwave-Assisted Organic Synthesis (MAOS): This technique uses microwave energy to heat reactions directly and efficiently. For the synthesis of hydrazide and benzohydrazide derivatives, MAOS has been shown to dramatically reduce reaction times from hours to minutes while often improving product yields and purity. hilarispublisher.comnih.govrsc.orgresearchgate.net

Ultrasound-Assisted Synthesis: The application of high-frequency sound waves (ultrasonication) can enhance reaction rates by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.gov This method is particularly effective for heterogeneous reactions and has been successfully used to synthesize complex derivatives from hydrazide precursors. nih.gov

The table below compares conventional and modern energy-assisted methods for the synthesis of hydrazide derivatives, highlighting the advantages of green chemistry approaches.

| Synthesis Parameter | Conventional Refluxing | Microwave Irradiation | Ultrasonic Irradiation |

| Reaction Time | Several hours | 2-10 minutes hilarispublisher.comresearchgate.net | 15-30 minutes |

| Energy Consumption | High | Low ijpsjournal.com | Low |

| Product Yield | Moderate to Good | Good to Excellent hilarispublisher.com | Good to Excellent nih.gov |

| Solvent Use | Often requires large volumes | Can be performed solvent-free or with minimal solvent ijpsjournal.comresearchgate.net | Efficient in various solvents |

| Environmental Impact | Higher | Lower nih.gov | Lower nih.gov |

High-throughput screening (HTS) is a technology that allows for the rapid synthesis and testing of large numbers of different but structurally related compounds. By combining automated synthesis platforms with rapid biological assays, HTS can significantly accelerate the discovery of new lead compounds.

In the context of this compound, future research could employ HTS to:

Rapidly generate large libraries of derivatives by reacting the parent hydrazide with a diverse array of aldehydes, acyl chlorides, or other reagents in a multi-well plate format.

Screen these libraries against various biological targets (e.g., enzymes, receptors) to quickly identify "hits" with desired activity.

Efficiently map the structure-activity relationships of the this compound scaffold, providing valuable data for the rational design of more potent and selective therapeutic agents.

This approach would dramatically accelerate the exploration of the chemical space around this compound, unlocking its full potential in drug discovery.

Mechanistic Elucidation of Biological Actions

A fundamental and critical area for future research is the detailed investigation of the biological mechanisms of action of this compound. The benzohydrazide scaffold is a common feature in many biologically active molecules, and its derivatives have been shown to exhibit a wide range of activities, primarily through enzyme inhibition. Understanding the specific molecular targets of this compound is paramount for its development as a potential therapeutic agent.

Potential Areas of Investigation:

Enzyme Inhibition Assays: A primary avenue of research should involve screening this compound against a panel of enzymes that are known to be inhibited by other benzohydrazide derivatives. This could uncover novel inhibitory activities and provide a starting point for understanding its pharmacological effects.

Antimicrobial and Cytotoxic Mechanisms: Should initial screenings reveal antimicrobial or cytotoxic properties, subsequent studies should focus on elucidating the underlying mechanisms. For antimicrobial activity, this could involve investigating interference with cell wall synthesis, nucleic acid replication, or essential metabolic pathways. acs.org For cytotoxic effects, studies could explore the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer progression. researchgate.netnih.gov

Target Identification and Validation: In the event that significant biological activity is observed, identifying the specific molecular target(s) will be crucial. Techniques such as affinity chromatography, proteomics, and molecular docking studies could be employed to pinpoint the interacting proteins or enzymes. For instance, a related compound, 4-hydroxy-N'-(4-isopropylbenzyl)benzohydrazide, is known to target Estrogen-related receptor gamma and Nuclear receptor-interacting protein 1, suggesting that this compound might interact with similar nuclear receptors or their co-regulators. ekb.eg

| Potential Enzyme Targets for this compound Based on Analogous Compounds | Therapeutic Area |

| Lipoxygenase | Inflammation |

| Epidermal Growth Factor Receptor (EGFR) Kinase | Cancer |

| Monoamine Oxidases (MAO-A and MAO-B) | Neurological Disorders |

| β-Secretase (BACE-1) | Alzheimer's Disease |

| Dihydrofolate Reductase (DHFR) | Infectious Diseases, Cancer |

| Enoyl-ACP Reductase | Infectious Diseases |

This table is illustrative and based on the activities of other benzohydrazide derivatives. The actual targets of this compound require experimental validation.

Synergistic Effects in Combination Therapies

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the fields of oncology and infectious diseases. nih.gov Investigating the potential synergistic effects of this compound with existing therapeutic agents could reveal new treatment strategies with enhanced efficacy and reduced side effects. nih.govbiointerfaceresearch.com

Potential Research Approaches:

Combination with Anticancer Agents: Given that some benzohydrazide derivatives exhibit anticancer properties, it would be valuable to explore the effects of combining this compound with standard chemotherapeutic drugs. nih.govekb.egresearchgate.net Such combinations could potentially overcome drug resistance or allow for lower, less toxic doses of the conventional drug.

Antimicrobial Synergy: In the context of infectious diseases, combining this compound with known antibiotics could enhance their efficacy, particularly against drug-resistant strains of bacteria and fungi. biointerfaceresearch.comnih.gov This is a critical area of research given the rising threat of antimicrobial resistance.

Antioxidant Combinations: Some hydrazide derivatives have demonstrated antioxidant properties. nih.gov Investigating the synergistic antioxidant effects of this compound with other natural or synthetic antioxidants could be relevant for conditions associated with oxidative stress. rsc.orgderpharmachemica.com

| Potential Combination Therapy Strategies for this compound | Therapeutic Area | Potential Benefit |

| Combination with Doxorubicin or Paclitaxel | Cancer | Enhanced cytotoxicity, overcoming drug resistance |

| Combination with Fluconazole or Amphotericin B | Fungal Infections | Increased antifungal efficacy, combating resistance |

| Combination with Ciprofloxacin or Meropenem | Bacterial Infections | Broadened spectrum of activity, synergy against resistant strains |

| Combination with Vitamin E or Curcumin | Oxidative Stress-related Diseases | Enhanced antioxidant protection |

This table presents hypothetical combination therapies that warrant investigation based on the known activities of related compounds.

Development of Prodrugs and Targeted Delivery Systems

The development of prodrugs and targeted delivery systems offers a promising strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. rsc.orgnih.govnih.govmdpi.com The chemical structure of this compound, particularly the hydrazide moiety, provides opportunities for the rational design of such advanced drug delivery approaches.

Future Research Directions:

Hydrazone-Based Prodrugs for pH-Targeted Release: The hydrazide group can be readily converted into a hydrazone linkage. Hydrazone bonds are known to be relatively stable at physiological pH (around 7.4) but are susceptible to hydrolysis under acidic conditions. researchgate.netbohrium.comnih.gov This property can be exploited to design prodrugs that selectively release this compound in acidic microenvironments, such as those found in tumors or inflamed tissues. acs.orgnih.govnih.gov

Liposomal Drug Delivery: Encapsulating this compound within liposomes could enhance its solubility, stability, and circulation time in the body. nih.govmdpi.com Furthermore, the surface of these liposomes could be modified with targeting ligands (e.g., antibodies or peptides) to facilitate the specific delivery of the compound to diseased cells or tissues, thereby increasing its therapeutic index and reducing off-target effects. acs.orgnih.gov

Nanoparticle-Based Delivery Systems: Other nanocarriers, such as polymeric nanoparticles or micelles, could also be explored for the targeted delivery of this compound. mdpi.com These systems can be engineered to control the release of the drug in response to specific stimuli, such as changes in pH or the presence of certain enzymes.

| Drug Delivery Strategy | Rationale | Potential Advantage |

| Prodrugs | ||

| Hydrazone Prodrugs | pH-sensitive cleavage of the hydrazone bond in acidic environments. researchgate.netbohrium.comnih.gov | Targeted drug release in tumors or inflamed tissues. |

| Targeted Delivery Systems | ||

| Liposomes | Encapsulation protects the drug and can be surface-modified for targeting. nih.govmdpi.com | Improved pharmacokinetics and reduced systemic toxicity. |

| Polymeric Nanoparticles | Can be designed for controlled and targeted drug release. mdpi.com | Enhanced therapeutic efficacy and site-specific delivery. |

This table outlines potential prodrug and targeted delivery strategies that could be applied to this compound to improve its therapeutic profile.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-isopropylbenzohydrazide, and how can purity be validated?

- Synthesis : A common route involves condensing 4-isopropylbenzoic acid derivatives with hydrazine hydrate. For example, substituting the carbonyl group in 4-isopropylbenzaldehyde (or its brominated analogs) with hydrazine under controlled pH and temperature conditions .

- Purity Validation : Use a combination of chromatographic (HPLC, GC-MS) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm structural integrity. Compare melting points and spectral data with literature values for analogs like 4-hydroxybenzaldehyde or 4-isopropylbenzoic acid .

Q. How should researchers handle solubility challenges for this compound in experimental settings?

- Methodology : Test solubility in polar (water, ethanol) and non-polar solvents (DCM, chloroform). If low solubility impedes reactions, consider derivatization (e.g., salt formation) or using co-solvents like DMSO. Reference solubility data for structurally similar compounds, such as 4-hydroxybenzoic acid (8.45 mg/mL in water at 25°C), to guide solvent selection .

Q. What safety protocols are critical when working with this compound?

- Precautions : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water for ≥15 minutes. For ingestion, rinse the mouth and consult a physician. Toxicity data may be limited, so extrapolate from related hydrazides (e.g., phenylhydrazine derivatives) and adhere to general laboratory safety standards .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives in multi-step syntheses?

- Experimental Design : Apply factorial design to test variables like temperature, catalyst concentration, and reaction time. For example, a 2³ factorial design can identify interactions between parameters. Pre-test/post-test designs with control groups (e.g., varying hydrazine equivalents) help isolate optimal conditions .

- Data Analysis : Use ANOVA to assess the significance of variable interactions. Compare results with analogous reactions, such as the synthesis of 4-hydroxybenzaldehyde derivatives, to identify trends .

Q. What strategies resolve discrepancies in spectral data (e.g., NMR shifts) for this compound?

- Troubleshooting :

Confirm compound purity via HPLC.

Replicate experiments under standardized conditions.

Cross-reference with computational predictions (e.g., DFT calculations for expected ¹H NMR shifts).

Consult databases like PubChem or CAS Common Chemistry for analogous compounds (e.g., 4-isopropylbenzoic acid) to validate unexpected peaks .

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodology :

- Use kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) to propose a reaction mechanism.

- Isotopic labeling (e.g., ¹⁵N-hydrazine) can track bond formation.

- Compare with mechanisms of simpler hydrazides (e.g., benzohydrazide) to identify steric or electronic effects from the isopropyl group .

Q. What statistical approaches are suitable for analyzing contradictory bioactivity data in this compound studies?

- Data Analysis :

- Perform meta-analysis of published datasets to identify outliers or methodological inconsistencies.

- Apply Bland-Altman plots or Cohen’s kappa to assess inter-lab reproducibility.

- Consider covariates (e.g., assay type, cell lines) that may explain variability, as seen in studies of 4-hydroxybenzoic acid derivatives .

Methodological Resources

- Synthesis Optimization : Reference factorial design principles from experimental research frameworks .

- Safety and Handling : Follow protocols for related benzoic acid derivatives .

- Data Validation : Utilize open-access databases (PubChem, CAS Common Chemistry) for cross-referencing spectral and physicochemical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.